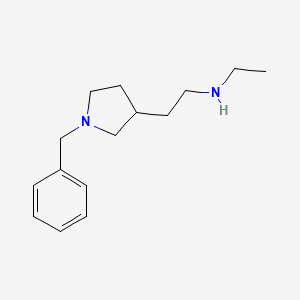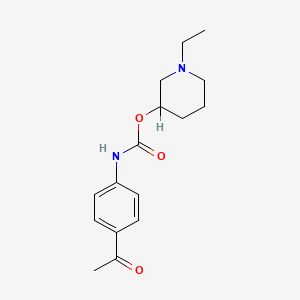
N-Ethyl-3-piperidinyl p-acetylcarbanilate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(p-Acetylphenyl)carbamic acid 1-ethyl-3-piperidinyl ester: is a chemical compound with the molecular formula C16H22N2O3 and a molecular weight of 290.36 g/mol . This compound is known for its unique structure, which includes a piperidine ring, an acetylphenyl group, and a carbamic acid ester linkage. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(p-Acetylphenyl)carbamic acid 1-ethyl-3-piperidinyl ester typically involves the reaction of p-acetylphenyl isocyanate with 1-ethyl-3-piperidinol under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a catalyst like triethylamine is often used to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of N-(p-Acetylphenyl)carbamic acid 1-ethyl-3-piperidinyl ester may involve a continuous flow process to ensure high yield and purity. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then purified using techniques such as crystallization or chromatography to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
N-(p-Acetylphenyl)carbamic acid 1-ethyl-3-piperidinyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The ester group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
N-(p-Acetylphenyl)carbamic acid 1-ethyl-3-piperidinyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(p-Acetylphenyl)carbamic acid 1-ethyl-3-piperidinyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- N-(p-Methoxyphenyl)carbamic acid 1-ethyl-3-piperidinyl ester
- N-(p-Bromophenyl)carbamic acid 1-ethyl-3-piperidinyl ester
- N-(p-Methylphenyl)carbamic acid 1-ethyl-3-piperidinyl ester
Uniqueness
N-(p-Acetylphenyl)carbamic acid 1-ethyl-3-piperidinyl ester is unique due to its specific acetylphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Propiedades
Número CAS |
33531-50-9 |
|---|---|
Fórmula molecular |
C16H22N2O3 |
Peso molecular |
290.36 g/mol |
Nombre IUPAC |
(1-ethylpiperidin-3-yl) N-(4-acetylphenyl)carbamate |
InChI |
InChI=1S/C16H22N2O3/c1-3-18-10-4-5-15(11-18)21-16(20)17-14-8-6-13(7-9-14)12(2)19/h6-9,15H,3-5,10-11H2,1-2H3,(H,17,20) |
Clave InChI |
SLYWZSGKTGNBOI-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCCC(C1)OC(=O)NC2=CC=C(C=C2)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


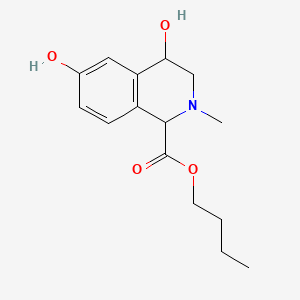
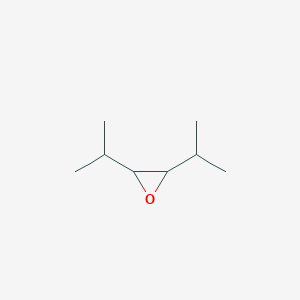
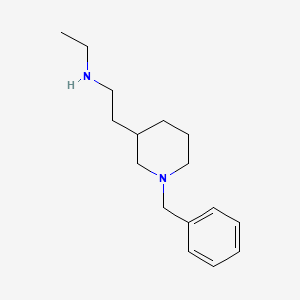
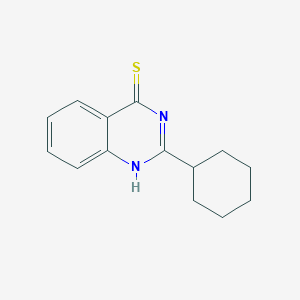
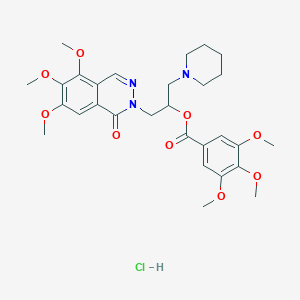
![Benzoic acid, 4-[(2-chloroacetyl)amino]-3-methoxy-, ethyl ester](/img/structure/B13966459.png)
![1-[4-(Diethoxymethyl)phenyl]ethan-1-one](/img/structure/B13966472.png)

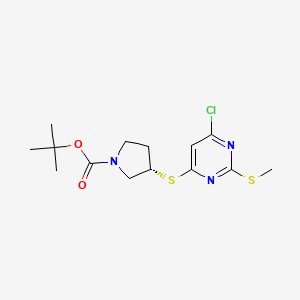

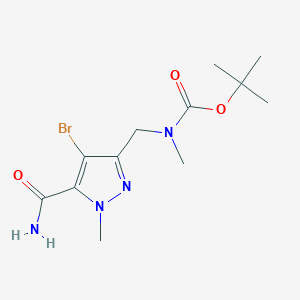
![[2-Methyl-3-(propan-2-yl)phenyl]methanol](/img/structure/B13966499.png)
